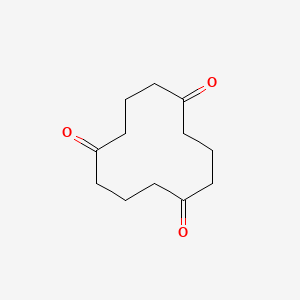

Cyclododecane-1,5,9-trione

Description

Structure

3D Structure

Properties

CAS No. |

57147-55-4 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

cyclododecane-1,5,9-trione |

InChI |

InChI=1S/C12H18O3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h1-9H2 |

InChI Key |

LPIYDQORFFTRDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCCC(=O)CCCC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclododecane 1,5,9 Trione

The construction of a medium-sized ring containing multiple carbonyl groups requires careful strategic planning. The methodologies can be broadly categorized into two approaches: functional group interconversion on a pre-formed 12-membered ring, or cyclization of acyclic precursors where the carbonyl groups are already present or are formed in the ring-closing step.

The introduction of carbonyl groups into macrocyclic frameworks is a fundamental challenge in organic synthesis. General strategies often involve either the oxidation of corresponding alkanes or alcohols or the use of building blocks that already contain the carbonyl moiety.

Modern synthetic methods offer various routes. For instance, the Build/Couple/Pair (B/C/P) combinatorial strategy allows for the creation of diverse macrocycle libraries by systematically combining different building blocks, coupling them, and then inducing macrocyclization. google.com This modular approach could incorporate carbonyl groups through the selection of appropriate starting materials. google.comresearchgate.net Furthermore, transition-metal-catalyzed C–H activation has emerged as a powerful tool for the late-stage functionalization of macrocycles, which could potentially be used to oxidize C-H bonds directly to C=O groups. google.com Other robust macrocyclization techniques, such as ring-closing metathesis (RCM) and various "click chemistry" reactions, can form the macrocyclic backbone from precursors designed with functional handles that can be subsequently converted to ketones. researchgate.netnih.gov

The most direct route to cyclododecane-1,5,9-trione involves the oxidation of a suitable cyclododecane-based precursor. The readily available industrial chemical 1,5,9-cyclododecatriene (B1592173), produced by the cyclotrimerization of butadiene, serves as the logical starting point for such strategies. wikipedia.orgnih.gov

A reliable and conceptually straightforward pathway to this compound involves the oxidation of the corresponding triol, cyclododecane-1,5,9-triol. nih.gov This multi-step synthesis would begin with 1,5,9-cyclododecatriene.

Hydroxylation: The triene can be converted to the saturated triol via hydroboration-oxidation. This reaction proceeds by adding borane (B79455) across the double bonds, followed by oxidation with hydrogen peroxide and a base, typically yielding the anti-Markovnikov alcohol. This would place hydroxyl groups at the 1, 5, and 9 positions.

Oxidation: The resulting cyclododecane-1,5,9-triol, a compound with secondary alcohol groups, can then be oxidized to the target trione (B1666649). A variety of established oxidation reagents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation. The choice of reagent is crucial to ensure complete oxidation without side reactions.

Oxidative cleavage reactions typically involve the breaking of carbon-carbon bonds to form carbonyl groups. The most common example is the ozonolysis of alkenes. When applied to the precursor 1,5,9-cyclododecatriene, ozonolysis results in the cleavage of the carbon-carbon double bonds, leading to the rupture of the macrocyclic ring. This process does not yield the desired cyclic trione but instead produces linear C4 fragments (derivatives of succinaldehyde (B1195056) or succinic acid), which are themselves useful industrial chemicals. While ozonolysis of the primary C12 precursor is therefore not a viable route to the intact trione, oxidative cleavage remains a powerful strategy in other contexts, such as the synthesis of ketones from specifically designed N-sulfonyl enamides or via electrochemical ring-opening of methylenecyclopropanes.

Catalytic oxidation offers a more atom-economical and environmentally benign alternative to stoichiometric reagents. This approach could involve the direct oxidation of cyclododecane (B45066) or the allylic oxidation of its unsaturated derivatives.

Direct C-H Oxidation: Catalytic systems, often based on transition metals like cobalt or manganese, can activate and oxidize the C-H bonds of cyclododecane. While controlling the selectivity to achieve the precise 1,5,9-trione is challenging, such methods are used industrially to produce a mixture of cyclododecanol (B158456) and cyclododecanone (B146445) (KA oil). wikipedia.org A stepwise approach, potentially isolating a dione (B5365651) intermediate for further targeted oxidation, could be envisioned.

Allylic Oxidation: Starting from cyclododecadiene or cyclododecatriene, allylic oxidation could introduce enone functionalities. For example, catalysts based on palladium, copper, or cobalt have been shown to be effective for the aerobic allylic oxidation of cyclohexene (B86901) to produce 2-cyclohexen-1-one. A similar strategy could be applied to a cyclododecadiene, followed by hydrogenation of the remaining double bond and oxidation of the third methylene (B1212753) group to furnish the target trione.

Interactive Table 1: Summary of Primary Synthetic Strategies

| Strategy | Key Precursor | Core Transformation | Advantages/Challenges |

|---|---|---|---|

| Oxidation of Polyols | 1,5,9-Cyclododecatriene | Hydroboration-Oxidation followed by Oxidation of secondary alcohols | Conceptually simple, relies on well-established reactions. Requires multiple steps. |

| Catalytic C-H Oxidation | Cyclododecane | Direct, metal-catalyzed oxidation of methylene (CH₂) groups | Atom-economical. Selectivity for the 1,5,9-positions is a major challenge. |

| Multi-Component Reactions | Acyclic C4 fragments | [4+4+4] Cyclotrimerization | Convergent and efficient. Requires development of a specific MCR; potential for oligomerization. |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. A hypothetical MCR for this compound could involve the cyclotrimerization of a suitable four-carbon building block. For this to be successful, the C4 synthon would need to possess reactive functionalities at both ends that would allow for sequential or cascade bond formation. While numerous MCRs are known for synthesizing heterocyclic and peptidomimetic structures, developing a specific [4+4+4] cyclization for this carbocyclic trione would represent a novel synthetic challenge. The primary difficulty lies in controlling the reaction to favor the 12-membered ring over competing linear oligomerization or the formation of smaller rings.

The synthesis of this compound from precursors like 1,5,9-cyclododecatriene introduces stereochemical considerations. The common isomers of the starting triene are (E,E,E)- and (E,E,Z)-. wikipedia.orgnih.gov The stereochemistry of the double bonds will influence the spatial arrangement of the hydroxyl groups in the intermediate cyclododecane-1,5,9-triol after hydroxylation. Consequently, the final trione product would exist as a mixture of diastereomers.

Achieving a stereocontrolled synthesis would require a diastereoselective or enantioselective approach. For instance, using a chiral hydroboration agent could potentially set the stereocenters during the formation of the triol. Alternatively, a kinetic resolution of a racemic mixture of a diol-ketone intermediate could be employed. However, due to the conformational flexibility of the 12-membered ring, achieving high levels of stereocontrol remains a significant synthetic hurdle.

Mentioned Compounds

Interactive Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₁₂H₁₈O₃ | Target Molecule |

| 1,5,9-Cyclododecatriene | C₁₂H₁₈ | Primary Precursor |

| Cyclododecane-1,5,9-triol | C₁₂H₂₄O₃ | Synthetic Intermediate |

| Cyclododecane | C₁₂H₂₄ | Precursor |

| Cyclododecanone | C₁₂H₂₂O | Related Compound/Intermediate |

| Cyclododecanol | C₁₂H₂₄O | Related Compound/Intermediate |

| 2-Cyclohexen-1-one | C₆H₈O | Analogous Product |

| Butadiene | C₄H₆ | Building Block for Precursor |

Reactivity and Chemical Transformations of Cyclododecane 1,5,9 Trione

Reactions at Carbonyl Centers

The three carbonyl groups of Cyclododecane-1,5,9-trione are the primary sites for chemical reactions. Their reactivity is influenced by the large, flexible 12-membered ring, which can adopt various conformations to accommodate the approach of reagents.

Nucleophilic Addition Reactions

The electrophilic carbon atoms of the carbonyl groups are susceptible to attack by nucleophiles. The outcomes of these reactions would likely depend on the stoichiometry of the nucleophile used. For instance, the reduction of the carbonyl groups using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would be expected to yield the corresponding mono-, di-, and tri-alcohols, ultimately leading to Cyclododecane-1,5,9-triol. The stereochemistry of the resulting hydroxyl groups would be influenced by the conformational preferences of the macrocycle.

Similarly, the addition of organometallic reagents like Grignard reagents or organolithium compounds would introduce alkyl, aryl, or vinyl groups at one or more carbonyl centers, leading to the formation of tertiary alcohols. The control of selectivity to achieve mono-, di-, or tri-addition would be a significant synthetic challenge.

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The presence of α-hydrogens acidic enough to be removed by a base makes this compound a potential substrate for condensation reactions.

Aldol Condensation: Intramolecular aldol condensations are a strong possibility due to the proximity of the carbonyl groups within the large ring. Deprotonation at an α-carbon could lead to the formation of an enolate, which could then attack another carbonyl group within the same molecule, leading to the formation of bicyclic systems. The regioselectivity of such a reaction would be a key point of investigation, with the potential for the formation of various ring sizes depending on which enolate and which carbonyl group react. Transannular aldol reactions, where the enolate attacks a carbonyl group across the ring, are also a plausible pathway, potentially leading to complex bridged bicyclic or tricyclic structures.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene (B1212753) compound, typically in the presence of a weak base. It is conceivable that one or more of the carbonyl groups of this compound could undergo this reaction with reagents like malononitrile (B47326) or ethyl cyanoacetate. This would result in the formation of new carbon-carbon double bonds, yielding derivatives with extended conjugation. The extent of the reaction (mono-, di-, or tri-condensation) would likely be controllable through reaction conditions and stoichiometry.

Formation of Enol Ethers and Enamines

The carbonyl groups of this compound can be converted to enol ethers and enamines through reactions with alcohols and amines, respectively. The formation of silyl (B83357) enol ethers by reaction with silylating agents like trimethylsilyl (B98337) chloride in the presence of a base is also a probable transformation. These derivatives are valuable synthetic intermediates, for example, in subsequent alkylation or cross-coupling reactions.

Derivatization to Oximes, Hydrazones, and Ketals

Standard derivatization reactions for ketones are expected to be applicable to this compound.

Oximes: Reaction with hydroxylamine (B1172632) should yield the corresponding mono-, di-, and tri-oximes. These derivatives can be useful for characterization and can also undergo the Beckmann rearrangement.

Hydrazones: Treatment with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would lead to the formation of hydrazones, which are often crystalline solids useful for purification and identification.

Ketals: The protection of one or more carbonyl groups as ketals can be achieved by reacting this compound with diols, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This selective protection would be crucial for orchestrating a sequence of reactions at different carbonyl positions.

Transformations Involving the Macrocyclic Skeleton

The large and flexible nature of the cyclododecane (B45066) ring allows for unique intramolecular reactions that are not observed in smaller cyclic systems.

Transannular Reactions and Intramolecular Cyclizations

As mentioned in the context of aldol condensations, the close spatial proximity of non-adjacent atoms in the macrocyclic ring of this compound makes transannular reactions highly probable. These reactions involve the formation of a bond between two non-adjacent atoms across the ring.

Beyond aldol-type reactions, other transannular cyclizations could be envisioned. For example, under certain conditions, a hydride shift or a radical cyclization could occur, leading to the formation of complex polycyclic structures. The specific products of such reactions would be highly dependent on the reaction conditions and the conformation of the macrocycle.

Intramolecular cyclizations could also be promoted by the introduction of appropriate functional groups. For instance, if one of the carbonyl groups is converted to a leaving group, an intramolecular nucleophilic attack from an enolate of another carbonyl could lead to the formation of a new ring.

Ring Contraction and Expansion Reactions

The large ring structure of this compound is susceptible to transannular interactions, which can be precursors to ring contraction and expansion reactions. These transformations are often driven by the formation of more stable ring systems, such as those with five or six-membered rings, or by the relief of ring strain.

While specific, documented examples of ring contraction and expansion starting directly from this compound are not extensively reported in readily available literature, the principles of such reactions can be inferred from the behavior of similar large-ring ketones. For instance, reactions like the Favorskii rearrangement, which typically involves the treatment of an α-halo ketone with a base, could theoretically be applied. If one of the carbonyl groups of this compound were to be α-halogenated, subsequent treatment with a base could induce a ring contraction to a cycloundecane (B11939692) carboxylic acid derivative.

Similarly, photochemical rearrangements, such as the Wolff rearrangement of an α-diazoketone derivative, could lead to ring-contracted products. The generation of a carbene intermediate adjacent to a carbonyl group can initiate a 1,2-shift of an alkyl group within the ring, resulting in the formation of a smaller ring system.

Fragmentation Pathways

The fragmentation of this compound can be initiated under various conditions, including mass spectrometry and certain chemical reactions. In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The resulting fragmentation pattern can provide valuable information about the molecule's structure.

Common fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (a hydrogen transfer from a gamma-carbon followed by a beta-cleavage). For this compound, the presence of three ketone groups would likely lead to complex fragmentation patterns, with multiple potential sites for initial cleavage and subsequent rearrangements. The fragmentation could result in the loss of small neutral molecules like carbon monoxide or ethene, leading to a variety of smaller ring and linear fragments.

Redox Chemistry

The redox chemistry of this compound is dominated by the reactivity of its three carbonyl groups. These can be reduced to alcohols or oxidized, leading to ring cleavage.

The reduction of the ketone groups in this compound can lead to a variety of products, depending on the reducing agent and reaction conditions. The use of mild reducing agents, such as sodium borohydride, could potentially allow for the selective reduction of one or two of the ketone groups, leading to the formation of cyclododecane diketone-ols or monoketone-diols.

Complete reduction of all three ketone groups would yield cyclododecane-1,5,9-triol. nih.gov Stronger reducing agents, like lithium aluminum hydride, would be expected to achieve this transformation. The stereochemistry of the resulting hydroxyl groups would be influenced by the conformation of the cyclododecane ring and the direction of hydride attack.

Table 1: Potential Reduction Products of this compound

| Product Name | Number of Reduced Carbonyls |

|---|---|

| Cyclododecane-1,5-dione-9-ol | 1 |

| Cyclododecane-1-one-5,9-diol | 2 |

While the carbonyl groups are already in a relatively high oxidation state, the carbon skeleton of this compound can be further oxidized, typically leading to ring-opening and the formation of smaller dicarboxylic or tricarboxylic acids. Strong oxidizing agents, such as hot nitric acid or potassium permanganate (B83412) under harsh conditions, could cleave the carbon-carbon bonds of the ring.

For instance, oxidation could potentially occur at the α-carbons to the ketone groups, leading to the formation of diones or triones with additional carbonyl functionalities, which would be highly susceptible to further degradation. Ozonolysis, another powerful oxidative cleavage method, would not be directly applicable to the saturated ring of this compound itself but could be used on unsaturated precursors.

Conformational Analysis and Stereochemistry of Cyclododecane 1,5,9 Trione

Preferred Solution and Solid-State Conformations

No published X-ray crystallographic or nuclear magnetic resonance (NMR) spectroscopic data could be located for Cyclododecane-1,5,9-trione. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state and for deducing the time-averaged conformation in solution.

Conformational Dynamics and Interconversion Barriers

Information regarding the energy barriers for ring inversion and other conformational exchange processes in this compound is absent from the scientific record. Techniques such as dynamic NMR spectroscopy would be required to probe these dynamic processes and quantify the associated energetic parameters.

Chirality and Diastereomeric Relationships within the Macrocycle

The potential for chirality and the existence of various diastereomers are key aspects of the stereochemistry of this compound. However, without experimental or theoretical studies, it is not possible to definitively characterize the stereoisomers of this compound.

Influence of Substituents on Conformational Preferences

The effect of introducing substituents onto the this compound framework has not been investigated. Such studies would provide valuable insight into how steric and electronic perturbations can modulate the conformational equilibrium of the ring system.

Computational and Theoretical Studies of Cyclododecane 1,5,9 Trione

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of molecules at the electronic level. For a molecule as complex as cyclododecane-1,5,9-trione, these methods provide invaluable insights into its electronic structure, geometry, and energy.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a favorable balance between accuracy and computational cost, especially for larger systems like this compound. DFT studies are instrumental in understanding the electronic environment of the molecule, including the distribution of electron density, the nature of chemical bonds, and the prediction of molecular properties.

In studies of related large-ring ketones, such as cyclododecane-1,2-dione, DFT calculations have been successfully employed to analyze the conformational preferences and electronic properties. For this compound, DFT calculations would typically involve the use of a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or larger) to optimize the molecular geometry and calculate electronic properties.

Key electronic parameters that can be derived from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show regions of negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the hybridization of atoms and the strength of interactions between orbitals.

A representative DFT calculation for a conformer of this compound would yield data similar to that presented in Table 1.

Table 1: Calculated Electronic Properties of a this compound Conformer (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These are illustrative values and would vary depending on the specific conformer and the level of theory used.

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory are employed for precise geometry optimizations and the exploration of complex energy landscapes.

For this compound, ab initio calculations are particularly valuable for:

Locating Stationary Points: These calculations can accurately identify various conformers (local minima on the potential energy surface) and transition states that connect them. The large and flexible ring of this compound can adopt numerous conformations, and ab initio methods can help in determining their relative energies and the energy barriers for interconversion. acs.org

Calculating Accurate Energies: High-level ab initio methods provide benchmark energy values that can be used to assess the accuracy of more computationally efficient methods like DFT.

Investigating Weak Interactions: These methods are adept at describing non-covalent interactions, such as intramolecular hydrogen bonding (if applicable) and van der Waals forces, which can play a significant role in determining the preferred conformation of the molecule.

Molecular Dynamics Simulations of Conformational Behavior

The conformational flexibility of the twelve-membered ring in this compound is a defining feature. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of the conformational changes and the thermodynamic properties of the system.

In an MD simulation of this compound, the molecule is typically placed in a simulated environment (e.g., in a solvent or in the gas phase) and its trajectory is followed over a period of time. Analysis of this trajectory can reveal:

Predominant Conformations: By analyzing the distribution of molecular geometries over time, the most stable and frequently occurring conformations can be identified.

Conformational Transitions: The simulation can show the pathways and timescales of transitions between different conformers.

Thermodynamic Properties: Properties such as the average potential energy, kinetic energy, and heat capacity can be calculated from the simulation.

The conformational analysis of large ring ketones is a complex field, with studies on similar systems providing a basis for what to expect with this compound. acs.org The presence of the three carbonyl groups will significantly influence the conformational preferences compared to unsubstituted cyclododecane (B45066).

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a crucial link between theoretical models and experimental observations. For this compound, the prediction of its NMR, IR, and UV-Vis spectra can aid in its characterization and structural elucidation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using DFT and ab initio methods. These calculated values, when compared with experimental spectra, can help in assigning the signals to specific atoms and in confirming the predominant conformation in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. The calculated IR spectrum would show characteristic peaks for the C=O stretching vibrations of the ketone groups, and the positions of these peaks would be sensitive to the local environment and conformation of the carbonyls.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, the n→π* transitions of the carbonyl groups would be of particular interest.

Table 2: Predicted Spectroscopic Data for a this compound Conformer (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~210 ppm |

| ¹H NMR | Methylene (B1212753) Proton Chemical Shift | 2.2 - 2.8 ppm |

| IR | C=O Stretching Frequency | 1700 - 1720 cm⁻¹ |

Note: These are illustrative values and would be highly dependent on the specific conformer and the computational method used.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate various potential reactions, such as nucleophilic additions to the carbonyl groups or reductions.

By mapping the potential energy surface for a given reaction, computational methods can:

Identify Reaction Pathways: The minimum energy path connecting reactants to products can be determined.

Locate Transition States: The geometry and energy of the transition state, which corresponds to the highest point on the reaction pathway, can be calculated. The energy of the transition state determines the activation energy of the reaction.

Calculate Reaction Rates: Using transition state theory, the rate constant for a reaction can be estimated from the calculated activation energy.

For instance, a computational study of the reduction of one of the ketone groups in this compound would involve locating the transition state for the hydride attack and calculating the energy barrier for this process. This would provide insights into the regioselectivity of the reaction and the factors that govern it.

Chemistry of Cyclododecane 1,5,9 Trione Derivatives and Analogues

Functionalization at Peripheral Sites

The functionalization of cyclododecane-1,5,9-trione at its peripheral sites, the α-carbons adjacent to the ketone groups, is expected to follow the established reactivity patterns of cyclic ketones. These reactions are pivotal for the synthesis of more complex derivatives with tailored properties.

α-Halogenation: The methylene (B1212753) groups alpha to the carbonyls can undergo halogenation under acidic or basic conditions. For instance, reaction with bromine in acetic acid would likely yield a mixture of mono-, di-, and poly-halogenated products. The control of stoichiometry and reaction conditions would be crucial to achieve selective halogenation at one or more sites.

Alkylation and Acylation: Enolate chemistry is central to the functionalization of ketones. The protons on the α-carbons of this compound are acidic and can be removed by a suitable base, such as lithium diisopropylamide (LDA), to form the corresponding enolates. These enolates can then act as nucleophiles in reactions with alkyl halides or acyl chlorides to introduce new carbon-carbon bonds at the α-positions. The regioselectivity of these reactions would be an important consideration, as multiple enolates can potentially be formed.

Condensation Reactions: The carbonyl groups of this compound can participate in various condensation reactions. For example, the Aldol (B89426) condensation, either intramolecularly or with an external aldehyde or ketone, could lead to the formation of more complex bicyclic or polycyclic structures. Similarly, Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or aromatic aldehydes, respectively, would provide routes to derivatives with extended conjugation.

A summary of potential functionalization reactions is presented below:

| Reaction Type | Reagents | Expected Product(s) |

| α-Halogenation | Br₂, CH₃COOH | α-Bromothis compound |

| Alkylation | 1. LDA2. RX | α-Alkylthis compound |

| Acylation | 1. LDA2. RCOCl | α-Acylthis compound |

| Aldol Condensation | Base or Acid | Bicyclic or polycyclic derivatives |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated dicarbonyl derivatives |

Cyclic Polyketones within the Dodecane (B42187) Framework

This compound is a member of the broader class of cyclic polyketones within a dodecane framework. The number and position of the ketone groups on the cyclododecane (B45066) ring significantly influence the molecule's conformation and reactivity. For instance, 1,4-, 1,6-, and 1,7-cyclododecanediones are other examples of such compounds.

The synthesis of these polyketones often relies on ring-closing metathesis of appropriate diene-diones or acyloin condensation of long-chain dicarboxylic acids. The relative positions of the carbonyl groups dictate the propensity for transannular reactions, where a nucleophilic attack from one part of the ring to an electrophilic carbonyl carbon on another part can lead to the formation of bicyclic products. In the case of this compound, the 1,5-diketone relationship between two of the carbonyls could facilitate intramolecular aldol-type reactions under certain conditions.

Heteroatom-Containing Analogues (e.g., Trioxa-, Triaza-, Trithia-cyclododecanetriones)

The replacement of one or more methylene groups in the this compound backbone with heteroatoms such as oxygen, nitrogen, or sulfur leads to a diverse range of analogues with distinct chemical and physical properties.

Trioxacyclododecanetriones: An example is 1,5,9-trioxacyclododecane-2,6,10-trione, where the methylene groups adjacent to the carbonyls are replaced by oxygen atoms, effectively forming a cyclic trimer of a C3 dicarboxylic acid. These compounds are essentially cyclic esters (lactones). Their synthesis could be achieved through the cyclooligomerization of suitable hydroxy acids or by the reaction of a diol with a diacyl chloride under high dilution conditions. These macrolactones are generally more rigid than their all-carbon counterparts and are susceptible to hydrolysis.

Triazacyclododecanetriones: The nitrogen-containing analogues, such as 1,5,9-triazacyclododecane-2,6,10-trione, are cyclic triamides. These can be synthesized by the cyclization of appropriate amino acids or by the reaction of a diamine with a diacyl chloride. The presence of the amide groups introduces the possibility of hydrogen bonding, which can significantly influence the conformation and intermolecular interactions of these macrocycles.

Trithiacyclododecanetriones: The sulfur analogues, like cyclododecane-1,5,9-trithione, where the carbonyl oxygens are replaced by sulfur, or trithiacyclododecanetriones where ring carbons are replaced by sulfur, are also conceivable. For instance, cyclododecane-1,5,9-trithiol is a known compound and could potentially be oxidized to form a disulfide-containing macrocycle or other sulfur-containing species. nih.gov The synthesis of thia-analogues often involves the reaction of a dithiol with a dihalide.

A comparison of these heteroatom-containing analogues is provided below:

| Analogue Type | Key Functional Group | Potential Synthetic Route | Key Properties |

| Trioxacyclododecanetrione | Ester (Lactone) | Cyclooligomerization of hydroxy acids | Susceptible to hydrolysis, more rigid structure |

| Triazacyclododecanetrione | Amide | Cyclization of amino acids | Capable of hydrogen bonding, conformational rigidity |

| Trithiacyclododecanetrione | Thioester/Thioether | Reaction of dithiols with dihalides | Potential for disulfide bond formation, metal coordination |

Structure-Reactivity Correlations in Macrocyclic Triketones

The structure and reactivity of macrocyclic triketones like this compound are intricately linked. The large ring size allows for considerable conformational flexibility, which in turn affects the accessibility of the carbonyl groups and the stereochemical outcome of reactions.

Conformational Isomerism: Cyclododecane itself is known to adopt a square-like nih.gov conformation. The introduction of three sp²-hybridized carbonyl carbons in this compound would significantly alter this preferred geometry. The molecule likely exists as a mixture of several rapidly interconverting conformers in solution. The specific conformation can influence the transannular distances between carbonyl groups, potentially enabling or disabling certain intramolecular reactions.

Reactivity of Carbonyl Groups: The three carbonyl groups in this compound are chemically equivalent in a symmetrical conformation. However, the initial reaction at one carbonyl group can influence the reactivity of the remaining two through electronic and steric effects. For example, the reduction of one ketone group to an alcohol would introduce a new functional group that could potentially direct or hinder subsequent reactions at the other carbonyl sites.

Transannular Reactions: The proximity of the carbonyl groups in certain conformations can lead to transannular reactions. For instance, a nucleophilic attack of an enolate from one ketone onto another carbonyl group within the same molecule could lead to the formation of a bicyclic aldol product. The likelihood of such reactions depends on the ring's flexibility and the stability of the resulting bicyclic system.

Supramolecular Chemistry Involving Cyclododecane 1,5,9 Trione

Host-Guest Complexation with Small Molecules

There is currently no published research detailing the formation of host-guest complexes between cyclododecane-1,5,9-trione and small molecule guests. Such studies would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or X-ray crystallography to determine the binding affinities, stoichiometries, and structural details of these complexes.

Self-Assembly Processes and Ordered Structures

Investigations into the self-assembly of this compound into higher-ordered structures, such as nanotubes, vesicles, or crystalline networks, have not been reported. The interplay of the carbonyl groups and the hydrocarbon backbone could potentially drive assembly through dipole-dipole interactions or other non-covalent forces, but this has not been experimentally verified.

Coordination Chemistry with Metal Ions and Organometallic Species

The coordination of metal ions or organometallic fragments to the carbonyl oxygen atoms of this compound is a plausible area of study, but one that has not been documented. Research in this area would explore the synthesis and characterization of resulting coordination polymers or discrete metal complexes, which could have applications in catalysis or materials science.

Formation of Interlocked Architectures

The potential for this compound to act as a component in mechanically interlocked molecules, such as rotaxanes or catenanes, is an intriguing but uninvestigated possibility. Its cyclic structure is a prerequisite for such architectures, but the synthetic methodologies and characterization of any resulting interlocked species have not been described in the scientific literature.

Advanced Methodological Developments in Cyclododecane 1,5,9 Trione Research

Development of Novel Analytical and Characterization Techniques

The characterization of cyclododecane-1,5,9-trione, a molecule with a flexible twelve-membered ring and three ketone functionalities, presents a significant analytical challenge. Traditional methods are often insufficient to fully elucidate its three-dimensional structure and dynamic behavior in solution. Consequently, the development of novel and advanced analytical techniques is a key area of ongoing research.

Modern analytical approaches are increasingly focused on providing detailed insights into the conformational landscape of macrocycles. While direct studies on this compound are not extensively published, the techniques developed for other complex macrocycles are highly relevant. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, for instance, are at the forefront of characterizing such molecules. sci-hub.se For very large or complex macromolecules, novel NMR methods that optimize transverse relaxation, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), have been developed to enhance spectral quality and are applicable to the study of complex macrocyclic systems. ethz.ch These techniques can provide crucial information about the spatial arrangement of atoms and the conformational equilibria of the molecule.

Furthermore, advanced mass spectrometry (MS) techniques are indispensable for the characterization of macrocyclic ketones. nih.gov High-resolution mass spectrometry provides precise mass determination, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, coupled with techniques like ion mobility spectrometry, can offer insights into the molecule's three-dimensional shape and fragmentation pathways, which can help in distinguishing between different isomers and conformers. nih.gov For instance, the analysis of cyclodextrin (B1172386) complexes using electrospray ionization mass spectrometry has demonstrated the power of this technique in studying non-covalent interactions in macrocyclic systems, a principle that can be extended to understand the behavior of this compound. nih.gov

The conformational analysis of related cyclododecane (B45066) structures, such as cis,trans,trans-1,5,9-cyclododecatriene, has been successfully performed using a combination of NMR spectroscopy and computational methods. kfupm.edu.sa These studies reveal the existence of specific stable conformations and the energy barriers for their interconversion, providing a framework for understanding the conformational dynamics of the cyclododecane ring system present in the trione (B1666649). kfupm.edu.sarsc.org Such detailed conformational information is critical for understanding the molecule's reactivity and potential interactions with other molecules.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Advanced NMR Spectroscopy (e.g., TROSY) | 3D structure in solution, conformational dynamics, spatial arrangement of atoms. sci-hub.seethz.ch | Elucidation of the complex conformational landscape of the 12-membered ring. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. nih.gov | Confirmation of the chemical formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation patterns. nih.gov | Distinguishing between isomers and understanding structural connectivity. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Information on the 3D shape and size of ions in the gas phase. nih.gov | Separation and characterization of different conformers. |

| X-ray Crystallography | Precise solid-state structure. | Definitive determination of the molecular structure in the crystalline state. |

Automation and High-Throughput Synthesis Methodologies

The synthesis of macrocyclic compounds, including ketones, has traditionally been a labor-intensive process often hampered by low yields. However, recent advancements in automation and high-throughput synthesis are revolutionizing the field, enabling the rapid generation of diverse macrocycle libraries for screening and optimization.

While specific high-throughput synthesis methods for this compound are not widely documented, the principles developed for other macrocycles, particularly polyketides, are directly applicable. Polyketide synthases (PKSs) are enzymes that naturally produce a vast array of macrocyclic compounds. Researchers are now engineering these enzymatic systems to create programmable platforms for the biosynthesis of novel polyketides. researchgate.net These platforms could potentially be adapted for the automated synthesis of specific macrocyclic ketones.

A significant breakthrough in high-throughput synthesis involves the use of combinatorial approaches where diverse chemical fragments are attached to a macrocyclic scaffold. One such method utilizes acoustic droplet ejection technology to perform reactions at the picomole scale in nanoliter volumes, allowing for the generation of vast libraries of macrocyclic compounds with high efficiency. This approach has been successfully used to create libraries of nearly 20,000 macrocycles for screening against biological targets.

Another promising area is the development of modular synthetic strategies that allow for the construction of macrocycles through a series of reliable reactions. These "click chemistry" approaches, for example, can be automated to rapidly produce a wide range of macrocyclic structures. Such modular strategies could be envisioned for the synthesis of derivatives of this compound by functionalizing the ketone groups or the carbon backbone.

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Engineered Polyketide Synthases (PKS) | Programmable biosynthesis of polyketides, potential for automation. researchgate.net | Enzymatic synthesis of the cyclododecane backbone with ketone functionalities. |

| Combinatorial Synthesis with Acoustic Droplet Ejection | Picomole-scale reactions, generation of large libraries, high throughput. | Rapid synthesis of a diverse library of this compound derivatives for screening. |

| Modular "Click Chemistry" Approaches | High efficiency, reliability, and suitability for automation. | Systematic modification and derivatization of the this compound scaffold. |

Chemoinformatics and Database Analysis for Macrocyclic Ketones

Chemoinformatics and the analysis of large chemical databases are becoming increasingly vital in the study of macrocycles. These computational tools allow researchers to analyze structure-activity relationships, predict properties, and design new molecules with desired characteristics.

For macrocyclic ketones like this compound, chemoinformatic approaches can be employed to explore their vast conformational space and identify low-energy conformers. This information is crucial for understanding their chemical and biological properties. By analyzing databases of known macrocycles, it is possible to identify structural motifs that are associated with specific functions or properties. This knowledge can then be used to guide the synthesis of new derivatives of this compound with enhanced characteristics.

The development of dedicated databases for macrocycles is a significant step forward in this field. These databases store not only the chemical structures but also associated experimental and computational data, providing a valuable resource for the scientific community. By querying these databases, researchers can identify trends in the properties of macrocyclic ketones and use this information to inform their own research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.